1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine
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Overview
Description
1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine is a heterocyclic compound that features both an indazole and a piperidine moiety. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The incorporation of a piperidine ring further enhances the compound’s potential for diverse pharmacological applications.
Preparation Methods
The synthesis of 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine typically involves the condensation of appropriate precursors under controlled conditions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the indazole ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the indazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The indazole moiety is known to inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, the compound can interfere with cell signaling pathways, resulting in antiproliferative and anticancer activities .
Comparison with Similar Compounds
1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine can be compared with other indazole derivatives and piperidine-containing compounds:
Indazole Derivatives: Compounds like 3-phenyl-2-(4-trifluoromethylphenyl)-4,5,6,7-tetrahydro-2H-indazole exhibit similar anti-inflammatory properties.
Piperidine-Containing Compounds: Compounds such as piperidine-3-carboxylic acid derivatives are known for their biological activities. The uniqueness of this compound lies in its combined indazole and piperidine structure, which enhances its pharmacological potential and broadens its range of applications.
Properties
Molecular Formula |
C13H22N4 |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)piperidin-3-amine |
InChI |
InChI=1S/C13H22N4/c14-10-4-3-7-17(8-10)9-13-11-5-1-2-6-12(11)15-16-13/h10H,1-9,14H2,(H,15,16) |
InChI Key |
IPZDWPJGRACUGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CN3CCCC(C3)N |
Origin of Product |
United States |
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